Cas no 1355190-79-2 (1-{4-[5-(Amino-phenyl-methyl)-pyridin-2-yl]-piperazin-1-yl}-ethanone)
1-{4-[5-(Amino-phenyl-methyl)-pyridin-2-yl]-piperazin-1-yl}-ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-{4-[5-(Amino-phenyl-methyl)-pyridin-2-yl]-piperazin-1-yl}-ethanone
- Ethanone, 1-[4-[5-(aminophenylmethyl)-2-pyridinyl]-1-piperazinyl]-
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- Inchi: 1S/C18H22N4O/c1-14(23)21-9-11-22(12-10-21)17-8-7-16(13-20-17)18(19)15-5-3-2-4-6-15/h2-8,13,18H,9-12,19H2,1H3
- InChI Key: IJFJCGFOWSUJGT-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCN(C2=NC=C(C(N)C3=CC=CC=C3)C=C2)CC1)C
1-{4-[5-(Amino-phenyl-methyl)-pyridin-2-yl]-piperazin-1-yl}-ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM499908-1g |
1-(4-(5-(Amino(phenyl)methyl)pyridin-2-yl)piperazin-1-yl)ethanone |
1355190-79-2 | 97% | 1g |
$1061 | 2022-06-13 |
1-{4-[5-(Amino-phenyl-methyl)-pyridin-2-yl]-piperazin-1-yl}-ethanone Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 1-{4-[5-(Amino-phenyl-methyl)-pyridin-2-yl]-piperazin-1-yl}-ethanone
1-{4-[5-(Amino-phenyl-methyl)-pyridin-2-yl]-piperazin-1-yl}-ethanone: A Comprehensive Overview
The compound 1-{4-[5-(Amino-phenyl-methyl)-pyridin-2-yl]-piperazin-1-yl}-ethanone (CAS No. 1355190-79-2) is a structurally complex organic molecule with significant potential in various fields, particularly in pharmaceutical research and chemical synthesis. This compound is characterized by its unique combination of functional groups, including a piperazine ring, a pyridine moiety, and an ethanone group, which contribute to its versatile chemical properties.
Recent studies have highlighted the importance of piperazine derivatives in drug design due to their ability to form hydrogen bonds and interact with biological targets. The presence of the pyridine ring in this compound further enhances its electronic properties, making it a promising candidate for exploring new therapeutic agents. Researchers have been particularly interested in the amino-substituted phenyl group, which can potentially act as a bioisostere or serve as a site for further functionalization.
One of the most intriguing aspects of this compound is its potential application in the development of neuroprotective agents. Preliminary in vitro studies suggest that it may exhibit activity against oxidative stress and inflammation, two key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The ethanone group plays a crucial role in stabilizing the molecule's structure, ensuring its bioavailability and pharmacokinetic properties.
From a synthetic standpoint, the construction of this compound involves a series of multi-step reactions, including nucleophilic aromatic substitution and coupling reactions. The use of advanced catalytic systems has significantly improved the yield and purity of this compound, making it more accessible for large-scale production. Researchers are also exploring green chemistry approaches to synthesize this compound, reducing its environmental footprint while maintaining its high quality.
In terms of structural analysis, computational chemistry tools such as molecular docking and quantum mechanics have provided valuable insights into the compound's interactions with biological targets. These studies have revealed that the piperazine ring acts as a scaffold for binding to protein receptors, while the pyridine moiety contributes to π-π interactions. Such findings are critical for optimizing the compound's efficacy and selectivity in therapeutic applications.
The development of novel analogs based on this compound is another area of active research. By modifying the substituents on the pyridine ring or altering the piperazine structure, scientists aim to enhance the compound's pharmacodynamic properties. For instance, introducing electron-withdrawing groups has been shown to increase its solubility and reduce toxicity, paving the way for safer and more effective drug candidates.
In conclusion, 1-{4-[5-(Amino-phenyl-methyl)-pyridin-2-yl]-piperazin-1-yl}-ethanone (CAS No. 1355190-79-2) represents a cutting-edge molecule with immense potential in pharmaceutical research. Its unique structure, combined with recent advancements in synthetic and computational techniques, positions it as a key player in the development of innovative therapeutic agents. As research continues to uncover its full potential, this compound is poised to make significant contributions to the field of medicinal chemistry.
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